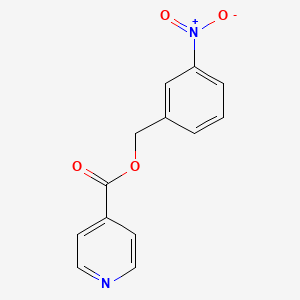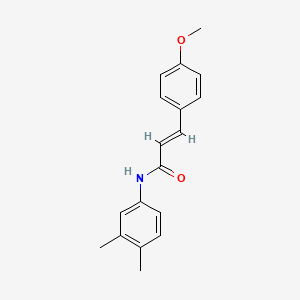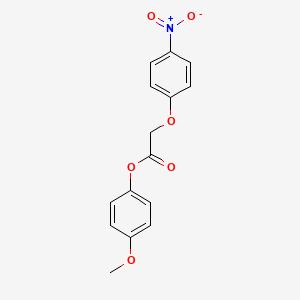
2,3-dimethoxy-N-1-naphthylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-1-naphthylbenzamide (DMNB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNB is a derivative of 1-naphthylamine, which is a common aromatic amine used in the synthesis of various organic compounds. The unique chemical structure of DMNB makes it a valuable tool for investigating the biochemical and physiological effects of specific molecules in living organisms.
作用機序
The mechanism of action of 2,3-dimethoxy-N-1-naphthylbenzamide involves its ability to bind to specific molecules and alter their activity. This binding occurs through the formation of hydrogen bonds and other non-covalent interactions between this compound and the target molecule. The binding of this compound can alter the conformation of the target molecule, leading to changes in its activity or function.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the specific application. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an important enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in patients with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2,3-dimethoxy-N-1-naphthylbenzamide is its ability to selectively bind to specific molecules, which makes it a valuable tool for investigating the activity of enzymes and receptors. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for many research applications. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects or interact with other molecules in the experimental system, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving 2,3-dimethoxy-N-1-naphthylbenzamide. One area of interest is the development of new this compound derivatives with improved binding affinity and specificity for specific target molecules. Additionally, this compound could be used in combination with other compounds to investigate complex biological systems, such as signaling pathways and metabolic networks. Finally, this compound could be used in the development of new therapeutic agents for the treatment of a variety of diseases, including Alzheimer's disease, cancer, and infectious diseases.
Conclusion:
In conclusion, this compound (this compound) is a synthetic compound that has many potential applications in scientific research. This compound is a valuable tool for investigating the biochemical and physiological effects of specific molecules in living organisms, and its unique chemical structure makes it a valuable tool for studying enzyme kinetics, protein-ligand interactions, and receptor binding assays. While there are some limitations to the use of this compound in lab experiments, there are also many potential future directions for research involving this compound.
合成法
The synthesis of 2,3-dimethoxy-N-1-naphthylbenzamide involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This compound is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst to yield this compound. The purity of the final product can be improved through recrystallization and purification using column chromatography.
科学的研究の応用
2,3-dimethoxy-N-1-naphthylbenzamide has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein-ligand interactions, and receptor binding assays. This compound is particularly useful in these applications because of its ability to selectively bind to specific molecules and alter their activity. For example, this compound has been used to investigate the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
特性
IUPAC Name |
2,3-dimethoxy-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-12-6-10-15(18(17)23-2)19(21)20-16-11-5-8-13-7-3-4-9-14(13)16/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHENGWSHEUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)


![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)

![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![ethyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5852441.png)